Rotigotine D7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.
科学的研究の応用
Transdermal Delivery and Bioavailability
Rotigotine, a potent D1, D2, and D3 dopaminergic receptor agonist, faces challenges in oral bioavailability due to extensive first-pass effects. Research has focused on developing transdermal delivery systems, such as microemulsion-based hydrogels, to enhance bioavailability and reduce skin irritation. These systems have shown promising results in increasing the permeation of rotigotine through the skin, improving bioavailability, and reducing skin irritation compared to traditional patches, suggesting potential for improved patient compliance and broad marketability (Wang et al., 2015).
Parkinson's Disease Treatment
Rotigotine's effectiveness in models of Parkinson's Disease (PD), including various animal models, has been well-documented. Its ability to restore locomotor activity in these models, coupled with the benefits of transdermal application, has made it a candidate for PD treatment. Studies have highlighted rotigotine's role in reducing motor disability and dyskinesia induction in animal models, emphasizing its potential in managing PD symptoms (Jenner, 2005).
Receptor Profile and Pharmacological Actions
Rotigotine's interaction with various receptors has been explored to understand its pharmacological actions better. It shows high affinity for dopamine receptors, especially D3, and significant affinities at α-adrenergic and serotonin receptors. These interactions are critical in characterizing rotigotine as a specific dopamine receptor agonist with potential applications in treating PD and possibly Restless Legs Syndrome (Scheller et al., 2008).
Continuous Drug Delivery
The concept of continuous drug delivery, as opposed to pulsatile treatment, has been a focus in rotigotine research. Continuous delivery via transdermal systems is hypothesized to mimic physiological striatal dopamine receptor function more closely, potentially reducing the risk of dyskinesia induction. This approach has shown positive results in reducing dyskinesia and improving motor functions in PD models (Stockwell et al., 2009).
Innovative Delivery Systems
Advancements in delivery systems for rotigotine have included the development of nanoemulsions and nanoparticles for intranasal delivery, aiming to overcome limitations like poor oral bioavailability and rapid plasma elimination. These systems have shown promising results in enhancing drug permeation and targeting efficiency, potentially offering new treatment avenues for PD (Choudhury et al., 2019).
Clinical Studies and Applications
Rotigotine has been evaluated in clinical settings for its efficacy and safety in treating early and advanced stages of PD and Restless Legs Syndrome. Studies have demonstrated its effectiveness in improving motor symptoms, reducing 'off' time, and being well-tolerated by patients (Giladi et al., 2007).
特性
分子式 |
C19H19D7ClNOS |
---|---|
分子量 |
358.98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。